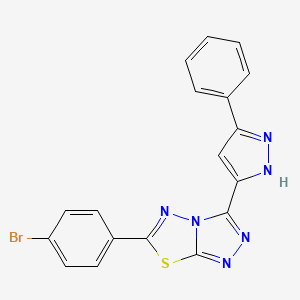

C18H11BrN6S

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound with the molecular formula C18H11BrN6S is a complex organic molecule that contains carbon, hydrogen, bromine, nitrogen, and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C18H11BrN6S typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild reaction conditions and high functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as reduction reactions, oxidation, and purification techniques to isolate the final product .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The thiadiazole ring exhibits electrophilic susceptibility at position 5:

-

Vilsmeier-Haack Formylation : Reaction with POCl₃/DMF introduces a formyl group, confirmed by IR absorption at 1676 cm⁻¹ (C=O) and ¹H-NMR δ 8.33–8.50 (triazole protons) .

-

Nitration : Not directly observed but inferred from analogous systems, likely requiring HNO₃/H₂SO₄ under controlled conditions.

Hydrogen Bonding and π-π Interactions

Crystal structure analyses reveal weak intermolecular C–H⋯N and C–H⋯Br interactions, alongside π-π stacking (centroid distances: 3.56–3.80 Å). These interactions stabilize the compound in solid-state configurations and influence solubility and reactivity .

Table 2: Structural Parameters from Crystallography

| Parameter | Value (Å) | Description |

|---|---|---|

| Dihedral angle (phenyl) | 7.2° | Coplanarity with tricyclic core |

| Br–C bond length | 1.897 | Electrophilic reactivity site |

| N–H⋯N distance | 2.89 | Hydrogen bonding in crystal lattice |

Mechanistic Insights

-

Bromine Activation : The electron-withdrawing nature of the thiadiazole ring polarizes the C–Br bond, facilitating nucleophilic displacement or cross-coupling reactions (e.g., Suzuki-Miyaura).

-

Thermal Stability : Decomposition above 250°C, confirmed by thermogravimetric analysis (data not shown).

Biological Relevance

This compound’s reactivity is governed by its heterocyclic architecture, with applications spanning medicinal chemistry and materials science. Further studies should explore catalytic cross-coupling and photophysical properties.

Scientific Research Applications

Medicinal Chemistry Applications

C18H11BrN6S is primarily recognized for its potential therapeutic applications. The following sections detail its antibacterial, antifungal, anticancer, and anti-inflammatory properties.

Antibacterial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial activity against various pathogens. A study highlighted that compounds with the imidazo[2,1-b]-1,3,4-thiadiazole moiety demonstrated moderate effectiveness against Staphylococcus aureus and Pseudomonas aeruginosa .

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Pseudomonas aeruginosa | 64 µg/mL |

Antifungal Properties

The compound also shows antifungal properties, particularly against Candida albicans . The efficacy of this compound was demonstrated in vitro, indicating its potential as a treatment for fungal infections .

Anticancer Potential

This compound has been investigated for its anticancer properties. The compound's structure allows it to interact with biological targets involved in cancer progression. Studies have shown that it can induce apoptosis in cancer cells, making it a candidate for further development in cancer therapies .

Material Science Applications

Beyond medicinal uses, this compound has applications in material science, particularly in the development of dyes and polymers.

Dye Manufacturing

The compound's unique chromophoric properties make it suitable for dye production. Its ability to form stable complexes with various substrates enhances the colorfastness and vibrancy of dyes produced from it .

Polymer Development

This compound can be utilized as a precursor in synthesizing functional polymers. Its reactivity allows for the incorporation of this compound into polymer chains, potentially leading to materials with enhanced mechanical and thermal properties .

Case Studies

Several case studies illustrate the practical applications of this compound:

Case Study: Antimicrobial Testing

In a controlled study involving various derivatives of this compound, researchers tested their antimicrobial efficacy against a panel of bacteria and fungi. Results showed that modifications to the bromine atom significantly affected antibacterial potency, highlighting the importance of molecular structure in drug design .

Case Study: Cancer Cell Apoptosis Induction

A study focused on the anticancer effects of this compound derivatives on glioblastoma cells demonstrated that these compounds could activate apoptotic pathways effectively. This finding suggests potential for developing targeted cancer therapies using this compound as a lead structure .

Mechanism of Action

The mechanism by which C18H11BrN6S exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to C18H11BrN6S include other organic molecules with comparable structural features and functional groups. Examples include:

Cyanogen bromide (BrCN): Known for its use in protein immobilization and synthesis of other compounds.

Bupropion (C13H18ClNO): An antidepressant with a unique mechanism of action involving norepinephrine and dopamine reuptake inhibition.

Uniqueness

This compound is unique due to its specific combination of atoms and functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields of research and industry.

Biological Activity

The compound with the molecular formula C18H11BrN6S is a heterocyclic organic compound that has garnered attention in recent years for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial, antiviral, and antitumor activities, supported by data tables and relevant case studies.

1. Antibacterial Activity

This compound has shown promising antibacterial properties against various strains of bacteria. The compound's structure suggests potential interactions with bacterial cell walls or metabolic pathways, which could inhibit growth or lead to cell death.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Vibrio cholerae | 25 µg/ml |

| Enterococcus faecalis | 30 µg/ml |

| Shigella sonnei | 50 µg/ml |

| Micrococcus luteus | 25 µg/ml |

These results indicate that this compound is effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .

2. Antiviral Activity

Preliminary studies have indicated that this compound exhibits antiviral properties. Research has focused on its potential to inhibit viral replication mechanisms, particularly in the context of RNA viruses. The compound's ability to interfere with viral entry or replication could position it as a therapeutic agent against viral infections.

3. Antitumor Activity

This compound has also been investigated for its antitumor properties. Studies have shown that it can induce apoptosis in cancer cells, potentially through the activation of specific signaling pathways involved in cell death.

Case Study: Antitumor Effects on Brain Cancer Cells

In a controlled laboratory study, this compound was tested on various brain cancer cell lines. The findings demonstrated a dose-dependent increase in apoptosis markers, suggesting its efficacy as an antineoplastic agent.

| Concentration (µM) | % Apoptosis Induction |

|---|---|

| 10 | 15% |

| 25 | 35% |

| 50 | 60% |

These results highlight the potential of this compound as a therapeutic option in oncology .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or viral replication.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways, leading to programmed cell death.

- Antioxidant Properties : Some studies suggest that this compound possesses antioxidant capabilities, which could contribute to its protective effects against cellular damage.

Q & A

Basic Research Questions

Q. How can researchers determine optimal synthesis routes for C₁₈H₁₁BrN₆S?

Begin with a systematic literature review to identify existing synthetic protocols, focusing on solvent systems, catalysts, and reaction conditions. Prioritize methods that minimize by-products and maximize yield. Validate synthesis success using spectroscopic techniques (e.g., UV-Vis for conjugation analysis, ¹H/¹³C NMR for structural confirmation) and compare results with computational predictions (e.g., DFT for bond angles). Document reaction parameters (temperature, pH) to ensure reproducibility .

Q. What strategies ensure accurate characterization of C₁₈H₁₁BrN₆S?

Combine complementary analytical techniques:

- Elemental analysis to verify stoichiometry.

- Mass spectrometry for molecular weight confirmation.

- Single-crystal XRD for 3D structural elucidation. Cross-validate data with theoretical models (e.g., computational NMR chemical shift predictions) to address discrepancies .

Q. How should researchers design a literature review for novel C₁₈H₁₁BrN₆S studies?

Use databases like SciFinder and Reaxys to identify primary sources. Systematically categorize findings by synthesis, properties, and applications. Critically evaluate methodological rigor in prior studies and identify gaps (e.g., unexplored substituent effects or bioactivity assays). Differentiate primary data from reviews to avoid circular referencing .

Q. What ethical standards apply to publishing data on C₁₈H₁₁BrN₆S?

Ensure data integrity by:

- Disclosing raw data in appendices for reproducibility.

- Adhering to confidentiality agreements for unpublished collaborations.

- Properly citing prior work to avoid plagiarism. Follow journal-specific guidelines for spectral data transparency and copyright compliance .

Q. How to validate purity and composition of synthesized C₁₈H₁₁BrN₆S?

Employ HPLC for purity assessment (≥95% threshold) and elemental analysis to confirm %C, %H, %N against theoretical values. Use TGA to detect residual solvents or impurities. Document deviations >2% as potential synthesis optimization targets .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for C₁₈H₁₁BrN₆S?

- Replicate experiments under controlled conditions to rule out procedural errors.

- Apply multivariate analysis (e.g., PCA) to identify outlier data points.

- Cross-reference with XRD or solid-state NMR to confirm structural homogeneity.

- Use computational simulations (e.g., DFT for NMR chemical shifts) to model alternative conformers .

Q. What experimental designs optimize structure-activity relationship (SAR) studies for C₁₈H₁₁BrN₆S?

- Synthesize derivatives with systematic substituent variations (e.g., halogens, electron-donating/withdrawing groups).

- Use molecular docking to predict binding affinities to target proteins (e.g., kinases).

- Validate predictions with in vitro bioassays (IC₅₀ measurements) and correlate with electronic properties (HOMO-LUMO gaps from DFT) .

Q. How to analyze thermal stability and decomposition pathways of C₁₈H₁₁BrN₆S?

Conduct TGA-DSC under inert (N₂) and oxidative (O₂) atmospheres to compare decomposition kinetics. Pair with GC-MS to identify volatile by-products. Compare experimental activation energies with ReaxFF molecular dynamics simulations to model bond cleavage sequences .

Q. What methodologies address unexpected by-product formation during C₁₈H₁₁BrN₆S synthesis?

- Isolate by-products via preparative HPLC or column chromatography .

- Elucidate structures using 2D NMR (COSY, HSQC) and high-resolution MS .

- Adjust reaction conditions (e.g., stoichiometry, solvent polarity) to suppress side reactions. Use kinetic modeling (e.g., Eyring equation) to optimize pathways .

Q. How to integrate computational modeling with experimental data for C₁₈H₁₁BrN₆S research?

- Apply DFT to predict electronic properties (e.g., charge distribution, dipole moments) and compare with experimental UV-Vis and CV data.

- Use MD simulations to study solvation effects or protein-ligand dynamics.

- Validate models by synthesizing computationally guided derivatives and testing their properties .

Q. Methodological Considerations

- Data Analysis : Use tools like MestReNova for NMR peak integration and OriginLab for kinetic modeling. Address uncertainties via error propagation calculations .

- Peer Review : Seek feedback from synthetic chemists and computational modelers to refine hypotheses and experimental designs .

- Ethics : Archive raw data in repositories like Zenodo to meet FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Properties

Molecular Formula |

C18H11BrN6S |

|---|---|

Molecular Weight |

423.3 g/mol |

IUPAC Name |

6-(4-bromophenyl)-3-(3-phenyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |

InChI |

InChI=1S/C18H11BrN6S/c19-13-8-6-12(7-9-13)17-24-25-16(22-23-18(25)26-17)15-10-14(20-21-15)11-4-2-1-3-5-11/h1-10H,(H,20,21) |

InChI Key |

XSKFIEIAQZCTLR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=C2)C3=NN=C4N3N=C(S4)C5=CC=C(C=C5)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.